2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate
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Overview
Description
The compound with the identifier “2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, which make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate” involves several steps, each requiring specific reaction conditions. The synthetic routes typically include the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of the compound with the identifier “this compound” is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors, continuous monitoring of reaction parameters, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: The compound with the identifier “2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by specific reagents and conditions that promote the desired chemical changes.
Common Reagents and Conditions: Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve controlled temperature, pressure, and pH to ensure the efficiency and selectivity of the reactions.
Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the type of reaction and the reagents used. These products are typically characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Scientific Research Applications
The compound with the identifier “2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate” has a wide range of scientific research applications. In chemistry, it is used as a reagent or intermediate in the synthesis of other compounds. In biology, it is studied for its potential biological activities and interactions with biomolecules. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is utilized in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of the compound with the identifier “2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate” involves its interaction with specific molecular targets and pathways. These interactions lead to changes in the biochemical and physiological processes within cells. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and resulting in the desired effects.
Comparison with Similar Compounds
The compound with the identifier “2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may share structural features or chemical properties, but the compound with the identifier “this compound” may exhibit distinct reactivity, stability, or biological activity. Some similar compounds include those with related functional groups or molecular frameworks.
Conclusion
The compound with the identifier “this compound” is a versatile chemical entity with significant importance in various scientific and industrial fields. Its unique properties and reactivity make it a valuable subject of study and application.
Properties
IUPAC Name |
2-[(2-acetamido-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O5/c1-7(18)14-12-15-10-9(11(20)16-12)13-5-17(10)6-21-3-4-22-8(2)19/h5H,3-4,6H2,1-2H3,(H2,14,15,16,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHLKZHSCMQLTI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=NC(=O)C2=C(N1)N(C=N2)COCCOC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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